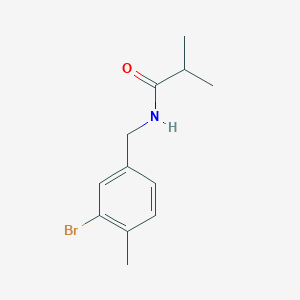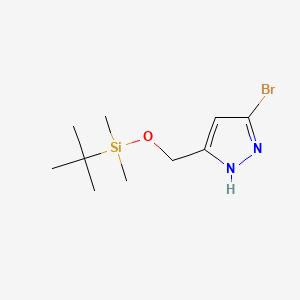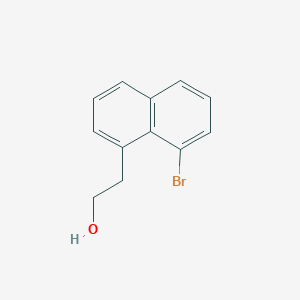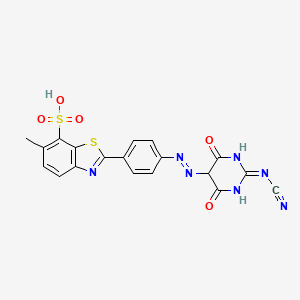
2-(4-((2-(Cyanoimino)hexahydro-4,6-dioxopyrimidin-5-yl)azo)phenyl)-6-methylbenzothiazole-7-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyanoimino group, a hexahydro-4,6-dioxopyrimidinyl group, an azo linkage, and a benzothiazole sulfonic acid moiety. It is primarily used in various scientific research applications due to its distinctive reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Hexahydro-4,6-dioxopyrimidinyl Intermediate: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydro-4,6-dioxopyrimidinyl ring.
Introduction of the Cyanoimino Group: The cyanoimino group is introduced through a nucleophilic substitution reaction, typically using cyanogen bromide or similar reagents.
Azo Coupling Reaction: The azo linkage is formed by coupling the hexahydro-4,6-dioxopyrimidinyl intermediate with a diazonium salt derived from aniline derivatives.
Formation of the Benzothiazole Sulfonic Acid Moiety: The final step involves the sulfonation of the benzothiazole ring, which is achieved using sulfuric acid or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas, resulting in the cleavage of the azo linkage.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring and the cyanoimino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Oxides of the benzothiazole ring and the cyanoimino group.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and proteins, inhibiting their activity or altering their function. The azo linkage and the cyanoimino group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONATE
- 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONAMIDE
Uniqueness
The uniqueness of 2-[4-[[2-(CYANOIMINO)HEXAHYDRO-4,6-DIOXOPYRIMIDIN-5-YL]AZO]PHENYL]-6-METHYLBENZOTHIAZOLE-7-SULPHONIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
55067-14-6 |
|---|---|
Molekularformel |
C19H13N7O5S2 |
Molekulargewicht |
483.5 g/mol |
IUPAC-Name |
2-[4-[(2-cyanoimino-4,6-dioxo-1,3-diazinan-5-yl)diazenyl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid |
InChI |
InChI=1S/C19H13N7O5S2/c1-9-2-7-12-14(15(9)33(29,30)31)32-18(22-12)10-3-5-11(6-4-10)25-26-13-16(27)23-19(21-8-20)24-17(13)28/h2-7,13H,1H3,(H,29,30,31)(H2,21,23,24,27,28) |
InChI-Schlüssel |
STSWYQLPKUGPRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=NC4C(=O)NC(=NC#N)NC4=O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


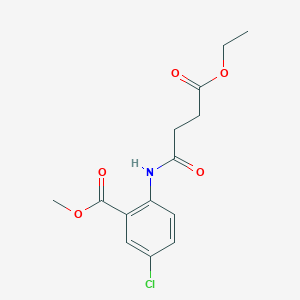
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)
![4-[[5-bromo-2-(3-chloropyridin-2-yl)pyrazole-3-carbonyl]amino]-3-N,5-dimethylbenzene-1,3-dicarboxamide](/img/structure/B13935883.png)




![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)

